Allopregnan-3beta-ol-20-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Allopregnan-3beta-ol-20-one can be synthesized through various chemical routes. One common method involves the reduction of progesterone using sodium borohydride (NaBH4) in methanol, followed by purification through recrystallization . Another method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple steps of purification, including chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Allopregnan-3beta-ol-20-one undergoes various chemical reactions, including:
Reduction: Further reduction can yield different stereoisomers, depending on the conditions and reagents used.
Substitution: It can undergo substitution reactions at the hydroxyl group, forming esters or ethers.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Acid chlorides, alkyl halides
Major Products Formed
Oxidation: 5alpha-pregnan-3,20-dione
Reduction: Various stereoisomers of pregnanolone
Substitution: Esters and ethers of this compound
Scientific Research Applications
Allopregnan-3beta-ol-20-one has a wide range of applications in scientific research:
Mechanism of Action
Allopregnan-3beta-ol-20-one exerts its effects primarily through the modulation of GABA receptors. It enhances the inhibitory effects of GABA by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability . This mechanism is crucial for its anxiolytic, sedative, and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Allopregnan-3alpha-ol-20-one: Another neurosteroid with similar GABAergic activity but differing in the stereochemistry at the hydroxyl group.
Pregnan-3alpha-ol-20-one: Similar structure but with different pharmacological properties.
5alpha-pregnan-3alpha-ol-20-one: Shares similar effects on GABA receptors but varies in its potency and efficacy.
Uniqueness
Allopregnan-3beta-ol-20-one is unique due to its specific stereochemistry, which influences its binding affinity and efficacy at GABA receptors. This distinct configuration allows it to modulate neuronal activity in a manner that is different from its stereoisomers, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C21H34O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
AURFZBICLPNKBZ-JITSNLRCSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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